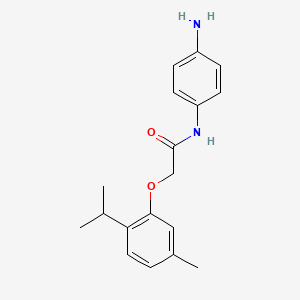
N-(5-Amino-2-methoxyphenyl)-2-phenoxypropanamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-phenoxypropanamide, commonly referred to as 5-AM2P, is a synthetic compound that has recently gained attention in the scientific community. It is a small molecule that has a wide range of potential applications in the areas of medicinal chemistry, biochemistry, and pharmacology. 5-AM2P has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Medicinal Chemistry
N-(5-Amino-2-methoxyphenyl)-2-phenoxypropanamide and its derivatives are frequently synthesized and characterized within the scope of medicinal chemistry to explore their potential biological activities. For example, compounds with a similar structure have been synthesized and tested for their cytotoxic activity against various cancer cell lines, indicating their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014). Additionally, derivatives of this compound have been evaluated for their gastroprokinetic activity, which suggests potential applications in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).
Antimicrobial and Antifungal Potential
Derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. This highlights their potential as templates for the development of new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Role in Antioxidant Studies
Investigations into compounds with similar frameworks have demonstrated their antioxidant capabilities. These studies provide a foundation for using such compounds in oxidative stress-related conditions (Choudhary, Begum, Abbaskhan, Musharraf, Ejaz, & Atta-ur-rahman, 2008).
Applications in Analgesic and Anti-inflammatory Agents
Research into related compounds has shown potential analgesic and anti-inflammatory effects, suggesting their utility in pain and inflammation management (Chhabria, Bhatt, Raval, & Oza, 2007).
Environmental and Industrial Applications
Some derivatives have been explored for their selectivity in sorption processes, indicating potential environmental applications in water treatment and purification technologies (Qiu, Zhang, Liu, Koros, Sun, & Deng, 2010).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-13-6-4-3-5-7-13)16(19)18-14-10-12(17)8-9-15(14)20-2/h3-11H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHVTPPEZPVNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine](/img/structure/B3174666.png)
![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)
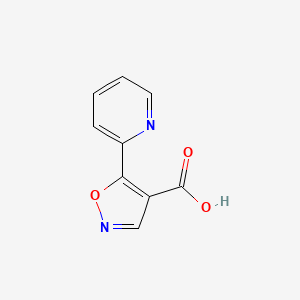

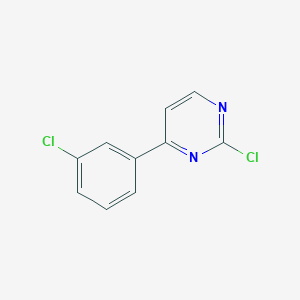

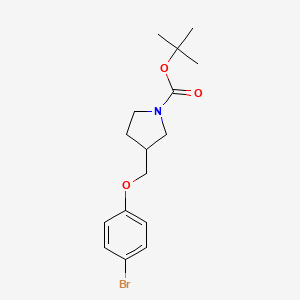

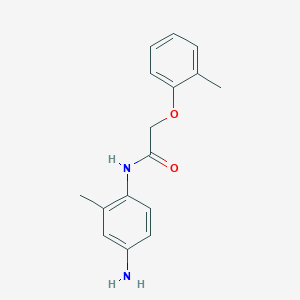
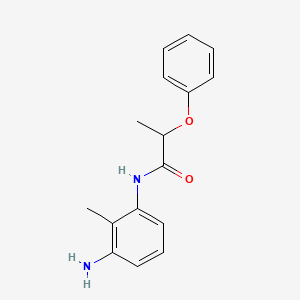
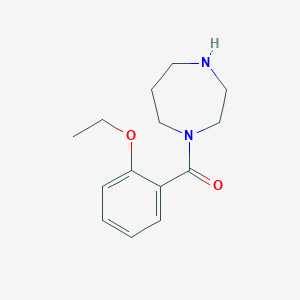
![4-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3174738.png)
![[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174759.png)
